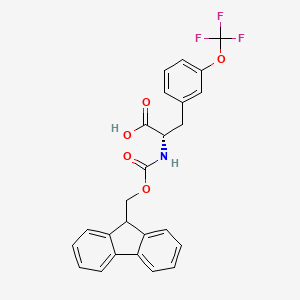

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine

Description

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The trifluoromethoxy group adds unique chemical properties, making this compound valuable in various scientific research applications.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUYXFMCEZXVPZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine typically involves the protection of the amino group of 3-(trifluoromethoxy)-l-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions, which include a base such as NaHCO₃ in a solvent like dioxane or DMF . The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc-Cl, resulting in the formation of the protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Peptide Coupling Reactions

In solid-phase peptide synthesis (SPPS), Fmoc-3-substituted phenylalanines participate in standard amide bond formation:

-

Notable Finding : HATU improves coupling efficiency for sterically hindered analogs (e.g., α-methylphenylalanine derivatives) .

Stability and Side Reactions

The trifluoromethoxy group influences stability under acidic or basic conditions:

-

Comparative Data :

Challenges and Research Gaps

Scientific Research Applications

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is widely used in scientific research, particularly in:

Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.

Proteomics Studies: The compound is used in the synthesis of peptides for proteomics research, aiding in the identification and quantification of proteins.

Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

Biological Studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions

Comparison with Similar Compounds

n-Fmoc-3-(trifluoromethoxy)-d-phenylalanine: A stereoisomer with similar properties but different biological activity.

n-Fmoc-3-(4-pyridyl)-d-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of peptides with specific structural and functional requirements.

Biological Activity

n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethoxy substituent. This compound has gained attention in various fields, including peptide synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential applications.

The trifluoromethoxy group enhances the lipophilicity and stability of the compound, making it particularly useful in peptide synthesis. The Fmoc group serves as a standard protecting group in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while preventing unwanted side reactions during chemical transformations.

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with various molecular targets:

- Enzyme Interactions : The compound modulates the activity of specific enzymes, influencing biochemical pathways related to protein synthesis and degradation.

- Receptor Binding : It has been shown to interact with certain receptors, which may lead to alterations in signaling pathways involved in cellular responses.

Applications in Research

This compound is utilized in several research applications:

- Peptide Synthesis : As a building block in SPPS, it facilitates the formation of peptides with desired structural and functional characteristics.

- Medicinal Chemistry : The compound is investigated for its potential in drug development, particularly for designing enzyme inhibitors and receptor modulators.

- Biological Studies : It is employed to study protein-protein interactions and enzyme-substrate dynamics, contributing to our understanding of cellular mechanisms .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Peptide Conjugates : Research indicated that peptides synthesized with this compound exhibited enhanced binding affinities compared to their non-fluorinated counterparts. These findings suggest that fluorinated amino acids can improve the pharmacokinetic properties of peptide drugs .

- Antimicrobial Studies : In studies assessing antimicrobial activity, derivatives containing the trifluoromethoxy group demonstrated significant inhibition against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .

- Cellular Uptake Studies : Fluorescence-based assays revealed that peptides incorporating this compound showed improved cellular uptake compared to traditional amino acids. This property enhances their utility in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.